N4-Octadecylcytosine beta-D-arabinofuranoside
Overview
Description
Mechanism of Action
Alkasar-18, also known as N(4)-Octadecyl-1-arabinofuranosylcytosine or N4-Octadecylcytosine beta-D-arabinofuranoside, is a lipophilic derivative of Ara-C used to improve the incorporation of Ara-C, an anti-cancer agent, into lipid bilayers of liposomes and/or target cells .
Target of Action
The primary target of Alkasar-18 is the enzyme POLA . This enzyme plays a crucial role in DNA replication, making it a key target for many anticancer drugs.
Mode of Action
Alkasar-18 acts as a POLA inhibitor . By inhibiting this enzyme, Alkasar-18 disrupts DNA replication, leading to cell death. This makes it particularly effective against rapidly dividing cells, such as cancer cells .
Biochemical Pathways
DNA replication pathway . By inhibiting POLA, Alkasar-18 disrupts the normal process of DNA replication, leading to cell death .
Pharmacokinetics
Pharmacokinetics of Alkasar-18 in healthy mice gave plasma half-lives of t1/2(a) = 10 min and t1/2(b) = 7 - 10 hours . A relatively high proportion of the drug is found in the liver, however with similar elimination kinetics as in plasma . A high proportion of Alkasar-18 is bound to erythrocytes .
Result of Action
The result of Alkasar-18’s action is the disruption of DNA replication, leading to cell death. This makes it particularly effective against rapidly dividing cells, such as cancer cells . It has shown potent antitumor activity against leukemias and solid tumors .
Action Environment
The action of Alkasar-18 can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . .
Biochemical Analysis
Biochemical Properties
Alkasar-18 is known to interact with POLA1, a DNA polymerase alpha subunit . As a POLA1 inhibitor, it plays a role in biochemical reactions by inhibiting the function of this enzyme
Cellular Effects
Given its role as a POLA1 inhibitor, it is likely to have significant effects on various types of cells and cellular processes .
Molecular Mechanism
Alkasar-18 acts as a POLA1 inhibitor . POLA1 is a DNA polymerase involved in the initiation of DNA replication. By inhibiting POLA1, Alkasar-18 could potentially interfere with DNA replication, thereby exerting its cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: ALKASAR-18 is synthesized through a series of chemical reactions starting from cytosine arabinoside. The key step involves the alkylation of the N4 position of cytosine arabinoside with an octadecyl group. This reaction typically requires the use of a strong base such as sodium hydride and an appropriate solvent like dimethylformamide .
Industrial Production Methods: The industrial production of ALKASAR-18 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: ALKASAR-18 undergoes various chemical reactions, including:
Oxidation: ALKASAR-18 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: ALKASAR-18 can undergo substitution reactions, particularly at the N4 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require nucleophiles and appropriate solvents.
Major Products:
Scientific Research Applications
ALKASAR-18 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying lipophilic cytotoxic drugs.
Biology: ALKASAR-18 is used in cell biology research to study its effects on cancer cells.
Medicine: The compound has shown promise in preclinical studies for the treatment of various cancers.
Industry: ALKASAR-18 is used in the development of new anticancer drugs and formulations
Comparison with Similar Compounds
Cytosine arabinoside (ara-C): The parent compound from which ALKASAR-18 is derived.
N4-alkyl derivatives of cytarabine: Other derivatives with varying alkyl chain lengths.
Uniqueness: ALKASAR-18 stands out due to its strong lipophilicity, which enhances its ability to penetrate cell membranes and exert its cytotoxic effects. This property makes it more effective than other similar compounds in targeting cancer cells .
Properties
IUPAC Name |
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(octadecylamino)pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H49N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-23-18-20-30(27(34)29-23)26-25(33)24(32)22(21-31)35-26/h18,20,22,24-26,31-33H,2-17,19,21H2,1H3,(H,28,29,34)/t22-,24-,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHQCEKUGWOYPS-URBBEOKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166385 | |
Record name | N(4)-Octadecyl-1-arabinofuranosylcytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158233-67-1 | |
Record name | N(4)-Octadecyl-1-arabinofuranosylcytosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158233671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N(4)-Octadecyl-1-arabinofuranosylcytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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